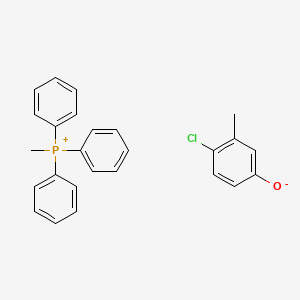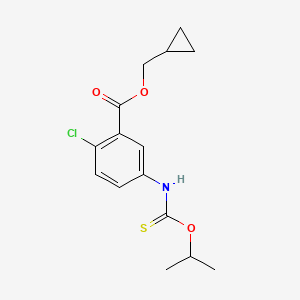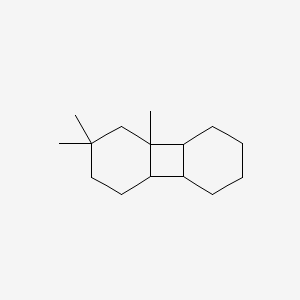
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7-Trimethyltricyclo(64002,7)dodecane is a complex organic compound with the molecular formula C15H26 It is known for its unique tricyclic structure, which consists of three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or acids for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .
Scientific Research Applications
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of tricyclic structures and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane include:
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecan-3-one: A ketone derivative with similar structural features.
Dodecahydro-2,2,8b-trimethylbiphenylene: Another tricyclic compound with comparable properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of methyl groups and the resulting chemical properties.
Properties
CAS No. |
94022-66-9 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
7,7,8a-trimethyl-1,2,3,4,4a,4b,5,6,8,8b-decahydrobiphenylene |
InChI |
InChI=1S/C15H26/c1-14(2)9-8-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3 |
InChI Key |
MLESOWMYJRUUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C3CCCCC3C2(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


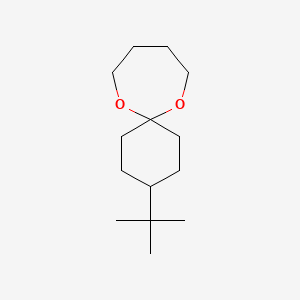


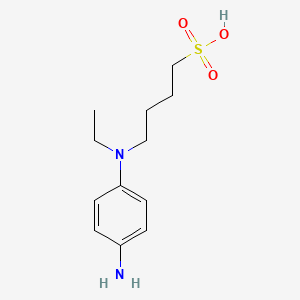
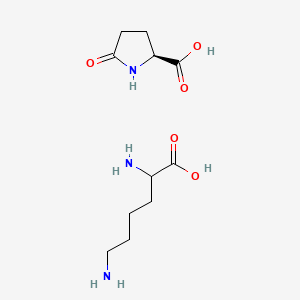
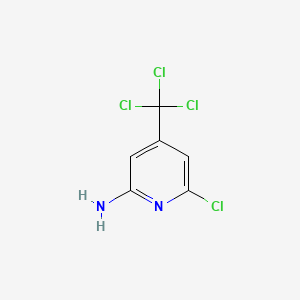
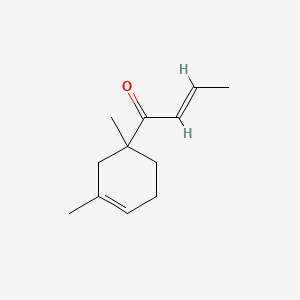

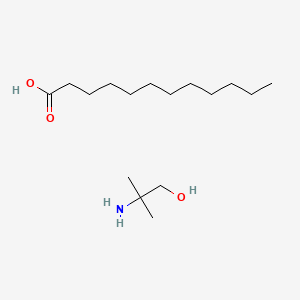
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)


